molecular formula C14H18N2O B1674240 Ibudilast CAS No. 50847-11-5

Ibudilast

Katalognummer B1674240
CAS-Nummer: 50847-11-5
Molekulargewicht: 230.31 g/mol
InChI-Schlüssel: ZJVFLBOZORBYFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ibudilast is an anti-inflammatory and neuroprotective oral agent primarily used in Japan . It acts as a phosphodiesterase inhibitor, inhibiting the PDE4 subtype to the greatest extent, but also showing significant inhibition of other PDE subtypes . It has been approved for the treatment of asthma, and for improvement of dizziness secondary to chronic cerebral circulation impairment associated with sequelae of cerebral infarction .


Synthesis Analysis

The chemical synthesis process of Ibudilast involves using 1 amino, 2 methyl pyridinium iodide and isobutyric anhydride as raw materials, with potassium carbonate as an acid binding agent . The reaction takes place in an aprotic polar solvent system such as toluene or dimethylbenzene .


Molecular Structure Analysis

The molecular formula of Ibudilast is C14H18N2O . It has an average mass of 230.305 Da and a monoisotopic mass of 230.141907 Da .


Chemical Reactions Analysis

Ibudilast has mechanisms that include anti-inflammatory effects, such as phosphodiesterase inhibition, and neuroprotective effects, such as inhibition of nitric oxide synthesis and reduction in reactive oxygen species .


Physical And Chemical Properties Analysis

Ibudilast has a molecular weight of 230.31 . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

  • Allergic Conjunctivitis and Hay Fever

    • Summary of Application : Ibudilast ophthalmic solution is indicated for the treatment of allergic conjunctivitis and hay fever .
    • Methods of Application : Ibudilast is administered topically as an ophthalmic solution .
    • Results : It has been used successfully in Japan for these conditions .
  • Addiction Treatment

    • Summary of Application : Ibudilast may have some use reducing methamphetamine, opioid, and alcohol addiction .
    • Methods of Application : The effects of Ibudilast have been studied in preclinical models and clinical trials .
    • Results : The results show promise, but more research is needed to fully understand its effects and potential applications .
  • Platelet Aggregation

    • Summary of Application : Ibudilast inhibits platelet aggregation .
    • Methods of Application : The effects of Ibudilast have been studied in preclinical models .
    • Results : The results show that Ibudilast could be useful in conditions where platelet aggregation is a problem .
  • Neuropathic Pain

    • Summary of Application : Ibudilast crosses the blood–brain barrier and suppresses glial cell activation. This activity has been shown to make Ibudilast useful in the treatment of neuropathic pain .
    • Methods of Application : The effects of Ibudilast have been studied in preclinical models .
    • Results : It not only enhances analgesia produced by opioid drugs, but also reduces the development of tolerance .
  • Bronchodilator and Vasodilator

    • Summary of Application : Ibudilast has bronchodilator and vasodilator effects .
    • Methods of Application : The effects of Ibudilast have been studied in preclinical models .
    • Results : It is mainly used in the treatment of asthma and stroke .
  • Anti-inflammatory

    • Summary of Application : Ibudilast has anti-inflammatory effects, such as phosphodiesterase inhibition, and neuroprotective effects, such as inhibition of nitric oxide synthesis and reduction in reactive oxygen species .
    • Methods of Application : The effects of Ibudilast have been studied in preclinical models .
    • Results : It shows an excellent safety profile at 60 mg/day and provides significantly prolonged time-to-first relapse and attenuated brain volume shrinkage in patients with relapsing-remitting (RR) and/or secondary progressive (SP) multiple sclerosis (MS) .
  • Allergic Conjunctivitis and Hay Fever

    • Summary of Application : Ibudilast ophthalmic solution is indicated for the treatment of allergic conjunctivitis and hay fever .
    • Methods of Application : Ibudilast is administered topically as an ophthalmic solution .
    • Results : It has been used successfully in Japan for these conditions .
  • Addiction Treatment

    • Summary of Application : Ibudilast may have some use reducing methamphetamine, opioid, and alcohol addiction .
    • Methods of Application : The effects of Ibudilast have been studied in preclinical models and clinical trials .
    • Results : The results show promise, but more research is needed to fully understand its effects and potential applications .
  • Platelet Aggregation

    • Summary of Application : Ibudilast inhibits platelet aggregation .
    • Methods of Application : The effects of Ibudilast have been studied in preclinical models .
    • Results : The results show that Ibudilast could be useful in conditions where platelet aggregation is a problem .
  • Neuropathic Pain

    • Summary of Application : Ibudilast crosses the blood–brain barrier and suppresses glial cell activation. This activity has been shown to make Ibudilast useful in the treatment of neuropathic pain .
    • Methods of Application : The effects of Ibudilast have been studied in preclinical models .
    • Results : It not only enhances analgesia produced by opioid drugs, but also reduces the development of tolerance .
  • Bronchodilator and Vasodilator

    • Summary of Application : Ibudilast has bronchodilator and vasodilator effects .
    • Methods of Application : The effects of Ibudilast have been studied in preclinical models .
    • Results : It is mainly used in the treatment of asthma and stroke .
  • Anti-inflammatory

    • Summary of Application : Ibudilast has anti-inflammatory effects, such as phosphodiesterase inhibition, and neuroprotective effects, such as inhibition of nitric oxide synthesis and reduction in reactive oxygen species .
    • Methods of Application : The effects of Ibudilast have been studied in preclinical models .
    • Results : It shows an excellent safety profile at 60 mg/day and provides significantly prolonged time-to-first relapse and attenuated brain volume shrinkage in patients with relapsing-remitting (RR) and/or secondary progressive (SP) multiple sclerosis (MS) .

Zukünftige Richtungen

Ibudilast has shown potential for treating neurodegenerative diseases such as Alzheimer’s disease . It has been identified as a drug with repurposing potential to treat Alzheimer’s disease . MediciNova is planning to launch a Phase 3 clinical trial that will evaluate Ibudilast in people with secondary progressive multiple sclerosis (SPMS) without relapses .

Eigenschaften

IUPAC Name

2-methyl-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-9(2)13-12(14(17)10(3)4)11-7-5-6-8-16(11)15-13/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVFLBOZORBYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049007
Record name Ibudilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ibudilast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.79e-01 g/L
Record name Ibudilast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ibudilast has mechanisms that include anti-inflammatory effects, such as phosphodiesterase inhibition, and neuroprotective effects, such as inhibition of [nitric oxide] synthesis and reduction in reactive oxygen species.
Record name Ibudilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05266
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ibudilast

CAS RN

50847-11-5
Record name Ibudilast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50847-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibudilast [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050847115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibudilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05266
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ibudilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-[2-(propan-2-yl)pyrazolo[1,5-a]pyridin-3-yl]propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBUDILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0TTH61XC5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ibudilast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one. The dry salt (113 g) from Example 1 (a) was suspended in isobutyric anhydride (515 g) in a large round bottom flask equipped with a mechanical stirrer and K2CO3 (85 g) was added with stirring. The mixture was refluxed for 8 hours, cooled to room temperature and water (10 ml) was added followed by addition of K2CO3 (10 g) in portions. After the initial vigorous reaction subsided, water (500 ml) and ethyl acetate (500 ml) were added, followed by 280 g of K2CO3, added in portions with continuous mechanical stirring to control foaming. The reaction mixture was stirred for 1 hour at room temperature, 50 mL of 50% NaOH was added, and the mixture extracted with ethyl acetate (4×250 ml). Evaporation of the solution yielded a viscous oil, which was distilled under high vacuum to provide 25.2 g (32.9%) of 2-isopropylpyrazolo[1,5-a]pyridine (b.p. 45-75° C./0.25-0.5 mm Hg), and 60.4 g (51.3%) of 1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one (b.p. 125-135° C./0.1 mm Hg; m.p. 53-55° C.) (T. Irikura, et al., U.S. Pat. No. 3,850,941, Nov. 26, 1974). Compound 411.
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
113 g
Type
reactant
Reaction Step Four
Quantity
515 g
Type
solvent
Reaction Step Four
Name
Quantity
85 g
Type
reactant
Reaction Step Five
Name
Quantity
10 g
Type
reactant
Reaction Step Six
Name
Quantity
280 g
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibudilast
Reactant of Route 2
Ibudilast
Reactant of Route 3
Ibudilast
Reactant of Route 4
Ibudilast
Reactant of Route 5
Ibudilast
Reactant of Route 6
Ibudilast

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.